molecular formula C17H21ClO6Si B181584 5-O-(p-Chlorobenzoyl)-3-c-(2-trimethylsilylethynyl)-D-ribofuranose CAS No. 199787-18-3

5-O-(p-Chlorobenzoyl)-3-c-(2-trimethylsilylethynyl)-D-ribofuranose

Cat. No.: B181584
CAS No.: 199787-18-3
M. Wt: 384.9 g/mol
InChI Key: TZCVDXHFSNKWBH-BBJBPXSTSA-N
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Description

5-O-(p-Chlorobenzoyl)-3-c-(2-trimethylsilylethynyl)-D-ribofuranose is a complex organic compound with a unique structure that combines a sugar moiety with a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-(p-Chlorobenzoyl)-3-c-(2-trimethylsilylethynyl)-D-ribofuranose typically involves multiple steps:

    Formation of the Sugar Moiety: The sugar moiety can be synthesized through a series of protection and deprotection steps, starting from a simple sugar like glucose or ribose. The hydroxyl groups are protected using silyl groups to prevent unwanted reactions.

    Introduction of the Trimethylsilylethynyl Group: The trimethylsilylethynyl group is introduced through a coupling reaction, often using a palladium catalyst.

    Esterification with 4-Chlorobenzoic Acid: The final step involves esterification of the sugar moiety with 4-chlorobenzoic acid, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the sugar moiety can undergo oxidation to form carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: LiAlH4 or NaBH4 (sodium borohydride) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

5-O-(p-Chlorobenzoyl)-3-c-(2-trimethylsilylethynyl)-D-ribofuranose has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-O-(p-Chlorobenzoyl)-3-c-(2-trimethylsilylethynyl)-D-ribofuranose involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The trimethylsilylethynyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3S,4R)-3,4,5-trihydroxy-3-(2-trimethylsilylethynyl)oxolan-2-yl]methyl benzoate: Similar structure but lacks the chlorine atom.

    [(2R,3S,4R)-3,4,5-trihydroxy-3-(2-trimethylsilylethynyl)oxolan-2-yl]methyl 4-methoxybenzoate: Similar structure but has a methoxy group instead of a chlorine atom.

Uniqueness

The presence of the 4-chlorobenzoate ester in 5-O-(p-Chlorobenzoyl)-3-c-(2-trimethylsilylethynyl)-D-ribofuranose makes it unique. The chlorine atom can participate in various chemical reactions, providing additional functionalization options. This compound’s unique structure allows for specific interactions with biological targets, potentially leading to unique therapeutic properties.

Properties

IUPAC Name

[(2R,3S,4R)-3,4,5-trihydroxy-3-(2-trimethylsilylethynyl)oxolan-2-yl]methyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClO6Si/c1-25(2,3)9-8-17(22)13(24-16(21)14(17)19)10-23-15(20)11-4-6-12(18)7-5-11/h4-7,13-14,16,19,21-22H,10H2,1-3H3/t13-,14+,16?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCVDXHFSNKWBH-BBJBPXSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1(C(OC(C1O)O)COC(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)C#C[C@]1([C@H](OC([C@@H]1O)O)COC(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClO6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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